3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
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Overview
Description
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is a heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by a fused ring system that includes a pyridine ring and an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with an isoquinoline derivative, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another heterocyclic compound with a similar fused ring system.
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline: Shares structural similarities and is studied for similar applications.
Uniqueness
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is unique due to its specific ring fusion pattern and the resulting electronic properties
Properties
CAS No. |
715-52-6 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C13H15NO/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11/h1-4,13H,5-9H2 |
InChI Key |
PFCXSNACHOIUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC3=CC=CC=C3C2CC1=O |
Origin of Product |
United States |
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